
6-Carboxyfluorescein-4',5'-bis(2,2,2-trifluoroacetato)-di Mercurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Carboxyfluorescein-4’,5’-bis(2,2,2-trifluoroacetato)-di Mercurate is a complex organic compound that features a fluorescein core with carboxylic acid and trifluoroacetate groups, coordinated with mercury
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxyfluorescein-4’,5’-bis(2,2,2-trifluoroacetato)-di Mercurate typically involves the following steps:
Starting Materials: The synthesis begins with fluorescein, which is then modified to introduce carboxylic acid groups.
Trifluoroacetate Introduction: The carboxyfluorescein is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetate groups.
Mercury Coordination: Finally, the compound is treated with a mercury salt, such as mercuric acetate, to form the di mercurate complex.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
6-Carboxyfluorescein-4’,5’-bis(2,2,2-trifluoroacetato)-di Mercurate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its fluorescence properties.
Reduction: Reduction reactions can also be performed, which may affect the mercury coordination.
Substitution: The trifluoroacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a modified fluorescein derivative, while substitution could result in a variety of functionalized compounds.
Applications De Recherche Scientifique
Chemistry: Used as a fluorescent probe for various chemical reactions and processes.
Biology: Employed in imaging and tracking biological molecules due to its fluorescent properties.
Medicine: Potential use in diagnostic imaging and as a therapeutic agent.
Industry: Applications in materials science and the development of new fluorescent materials.
Mécanisme D'action
The mechanism by which 6-Carboxyfluorescein-4’,5’-bis(2,2,2-trifluoroacetato)-di Mercurate exerts its effects is primarily through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful for imaging and detection. The mercury coordination may also play a role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: The parent compound, widely used as a fluorescent dye.
Carboxyfluorescein: A derivative with carboxylic acid groups, used in similar applications.
Trifluoroacetate Derivatives: Compounds with trifluoroacetate groups, known for their stability and reactivity.
Uniqueness
6-Carboxyfluorescein-4’,5’-bis(2,2,2-trifluoroacetato)-di Mercurate is unique due to the combination of its fluorescent core, carboxylic acid groups, and mercury coordination. This combination imparts specific chemical and physical properties that make it suitable for specialized applications.
Propriétés
Formule moléculaire |
C25H10F6Hg2O11 |
|---|---|
Poids moléculaire |
1001.5 g/mol |
Nom IUPAC |
[6-carboxy-3',6'-dihydroxy-3-oxo-5'-[(2,2,2-trifluoroacetyl)oxymercurio]spiro[2-benzofuran-1,9'-xanthene]-4'-yl]-(2,2,2-trifluoroacetyl)oxymercury |
InChI |
InChI=1S/C21H10O7.2C2HF3O2.2Hg/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21;2*3-2(4,5)1(6)7;;/h1-7,22-23H,(H,24,25);2*(H,6,7);;/q;;;2*+1/p-2 |
Clé InChI |
NPOXAWIIQVUFHT-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C(=C(C=C4)O)[Hg]OC(=O)C(F)(F)F)OC5=C3C=CC(=C5[Hg]OC(=O)C(F)(F)F)O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


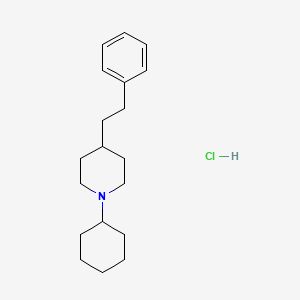
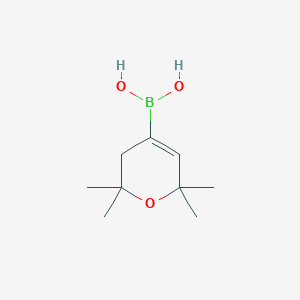

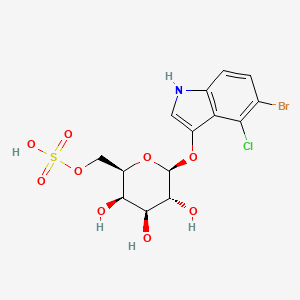
![1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13449435.png)
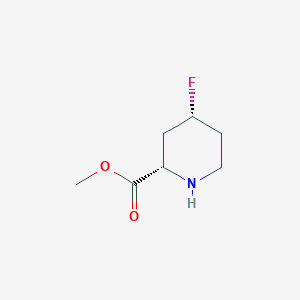
![4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde](/img/structure/B13449444.png)
![[6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B13449445.png)
![Methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate](/img/structure/B13449451.png)
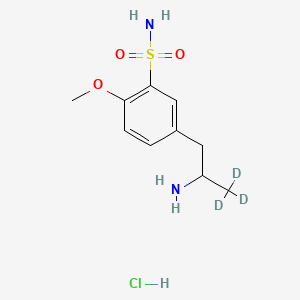
![(Z,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid](/img/structure/B13449467.png)
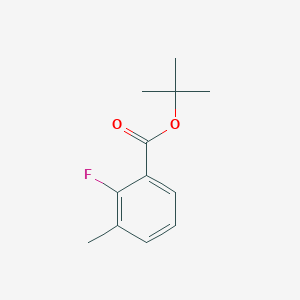
![tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate](/img/structure/B13449484.png)

